molecular formula C19H19ClN2O2 B11363098 N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-methylbutanamide

N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-methylbutanamide

Cat. No.: B11363098
M. Wt: 342.8 g/mol
InChI Key: KLTXUGICCYGAAU-UHFFFAOYSA-N
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Description

N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-methylbutanamide is a synthetic organic compound belonging to the class of benzoxazole derivatives Benzoxazole compounds are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-methylbutanamide typically involves the following steps:

    Formation of Benzoxazole Core: The benzoxazole core can be synthesized using 2-aminophenol and an appropriate aldehyde or ketone under acidic or basic conditions.

    Coupling with Methylphenyl Group: The chlorinated benzoxazole is then coupled with a 2-methylphenyl group through a nucleophilic substitution reaction.

    Amidation: The final step involves the formation of the amide bond by reacting the intermediate with 3-methylbutanoyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-methylbutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atom in the benzoxazole ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzoxazole derivatives.

Scientific Research Applications

N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-methylbutanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-methylbutanamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an antagonist to specific receptors or inhibit the activity of enzymes involved in cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-methylbutanamide is unique due to its specific substitution pattern and the presence of the 3-methylbutanamide group, which may confer distinct biological activities compared to other benzoxazole derivatives.

Properties

Molecular Formula

C19H19ClN2O2

Molecular Weight

342.8 g/mol

IUPAC Name

N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-methylbutanamide

InChI

InChI=1S/C19H19ClN2O2/c1-11(2)8-18(23)21-15-9-13(5-4-12(15)3)19-22-16-10-14(20)6-7-17(16)24-19/h4-7,9-11H,8H2,1-3H3,(H,21,23)

InChI Key

KLTXUGICCYGAAU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC(=C3)Cl)NC(=O)CC(C)C

Origin of Product

United States

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